molecular formula C25H25F3N2O4 B11490324 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide

Cat. No.: B11490324
M. Wt: 474.5 g/mol
InChI Key: FIWDLFWNEQASSY-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with 3-phenylpropanamide under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the indole moiety can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group and indole moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(METHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE
  • N-{1-[(THIOPHEN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups in N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-PHENYLPROPANAMIDE confer unique chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, specific binding interactions, and potential for diverse chemical modifications.

Properties

Molecular Formula

C25H25F3N2O4

Molecular Weight

474.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C25H25F3N2O4/c1-23(2)13-18-21(19(31)14-23)24(25(26,27)28,22(33)30(18)15-17-9-6-12-34-17)29-20(32)11-10-16-7-4-3-5-8-16/h3-9,12H,10-11,13-15H2,1-2H3,(H,29,32)

InChI Key

FIWDLFWNEQASSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)CCC4=CC=CC=C4)C

Origin of Product

United States

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